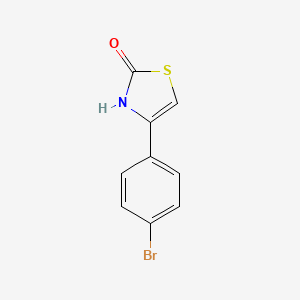

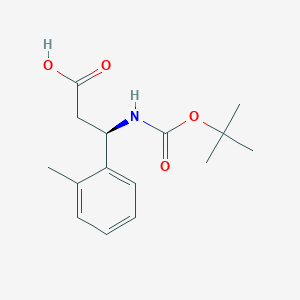

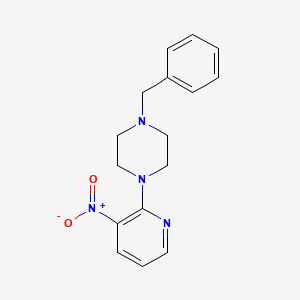

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

Comprehensive Analysis of "1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid"

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole class, which is known for its significance in medicinal chemistry. Triazoles are a core structure in many drugs and have shown a wide range of biological activities, including antispermatogenic, anticancer, antibacterial, and antiviral properties . The specific compound , while not directly studied in the provided papers, is closely related to the compounds that have been synthesized and analyzed for various biological activities.

Synthesis Analysis

The synthesis of related triazole compounds typically involves the reaction of azides with electrophiles or the cyclization of hydrazonoglyoxal derivatives . For instance, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was synthesized using a Microwave Assisted Organic Synthesis (MAOS) method, which is a two-stage process starting with the formation of benzyl azide followed by reaction with ethyl acetoacetate . Similar methods could potentially be applied to synthesize 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit delocalization of π-electron density, as indicated by bond distances in related compounds . The molecular structure can significantly influence the biological activity of these compounds, as seen in the docking studies of triazole derivatives with anticancer activity .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including metalation, esterification, and the formation of Schiff's bases . These reactions are often used to introduce different substituents into the triazole ring, which can alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points and yields, can be determined through various spectroscopic methods, including mass spectroscopy, IR, 1H NMR, and 13C NMR . These properties are crucial for identifying and characterizing the compounds, as well as for understanding their stability and reactivity.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as atoms of ring members . In the case of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the ring contains two carbon and three nitrogen atoms .

Triazole compounds, such as 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, are known for their ability to bind in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . They are often seen in experimental drug candidates and approved drugs .

A practical flow synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

-

Heterocyclic Building Blocks : This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are cyclic compounds that have at least two different elements as atoms of ring members . They are often used in the synthesis of pharmaceuticals and other organic compounds .

-

Pharmacological Potentials : Triazole compounds, including “1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid”, are known for their ability to bind in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . They are often seen in experimental drug candidates and approved drugs .

-

Antimicrotubule Agents : There is a study that used a similar compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide, as a new scaffold to provide rapid access to antimicrotubule agents . These agents inhibit the polymerization of tubulin into microtubules, a critical component for cell division, and are often used in cancer treatment .

-

Heterocyclic Building Blocks : This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are cyclic compounds that have at least two different elements as atoms of ring members . They are often used in the synthesis of pharmaceuticals and other organic compounds .

-

Pharmacological Potentials : Triazole compounds, including “1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid”, are known for their ability to bind in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . They are often seen in experimental drug candidates and approved drugs .

-

Antimicrotubule Agents : There is a study that used a similar compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide, as a new scaffold to provide rapid access to antimicrotubule agents . These agents inhibit the polymerization of tubulin into microtubules, a critical component for cell division, and are often used in cancer treatment .

Eigenschaften

IUPAC Name |

1-benzyl-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIULYDQJIFTHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383453 | |

| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

54698-60-1 | |

| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)